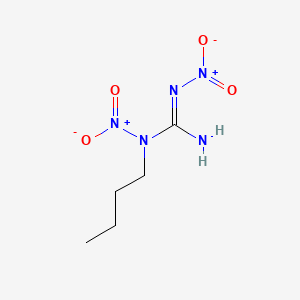![molecular formula C5H9Cl3OSSi B14489016 S-[3-(Trichlorosilyl)propyl] ethanethioate CAS No. 64456-53-7](/img/structure/B14489016.png)
S-[3-(Trichlorosilyl)propyl] ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[3-(Trichlorosilyl)propyl] ethanethioate: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilyl group attached to a propyl chain, which is further connected to an ethanethioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-[3-(Trichlorosilyl)propyl] ethanethioate typically involves the reaction of trichlorosilane (HSiCl3) with a suitable thiol compound. One common method is the reaction of trichlorosilane with 3-mercaptopropyltrimethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, distillation, and crystallization to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: S-[3-(Trichlorosilyl)propyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The trichlorosilyl group can be reduced to form silanes.
Substitution: The trichlorosilyl group can participate in nucleophilic substitution reactions to form new silicon-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the trichlorosilyl group under mild conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Silanes.
Substitution: Various silicon-containing compounds depending on the nucleophile used.
Applications De Recherche Scientifique
S-[3-(Trichlorosilyl)propyl] ethanethioate has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a precursor for the preparation of functionalized silanes.
Biology: Potential use in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Mécanisme D'action
The mechanism of action of S-[3-(Trichlorosilyl)propyl] ethanethioate involves its ability to form stable covalent bonds with various substrates. The trichlorosilyl group can react with nucleophiles to form siloxane bonds, while the ethanethioate moiety can participate in thiol-disulfide exchange reactions. These interactions enable the compound to modify surfaces, enhance adhesion, and facilitate the formation of functionalized materials .
Comparaison Avec Des Composés Similaires
S-Propyl ethanethioate: Similar structure but lacks the trichlorosilyl group.
3-Mercaptopropyltrimethoxysilane: Contains a mercapto group instead of the ethanethioate moiety.
Trichlorosilane: Lacks the propyl and ethanethioate groups.
Uniqueness: S-[3-(Trichlorosilyl)propyl] ethanethioate is unique due to the presence of both the trichlorosilyl and ethanethioate groups, which confer distinct reactivity and functionality. This combination allows for versatile applications in surface modification, bioconjugation, and the synthesis of advanced materials .
Propriétés
Numéro CAS |
64456-53-7 |
|---|---|
Formule moléculaire |
C5H9Cl3OSSi |
Poids moléculaire |
251.6 g/mol |
Nom IUPAC |
S-(3-trichlorosilylpropyl) ethanethioate |
InChI |
InChI=1S/C5H9Cl3OSSi/c1-5(9)10-3-2-4-11(6,7)8/h2-4H2,1H3 |
Clé InChI |
QXMYAAMFSNJHNM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCC[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14488937.png)
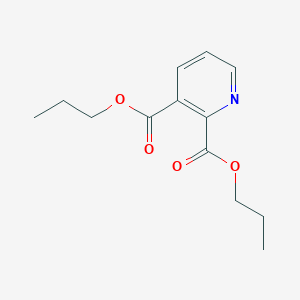
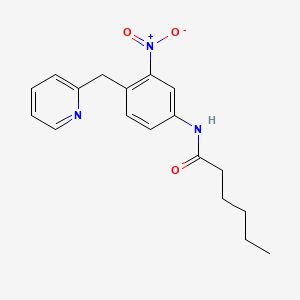
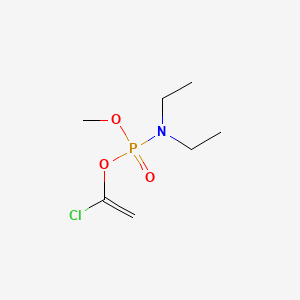

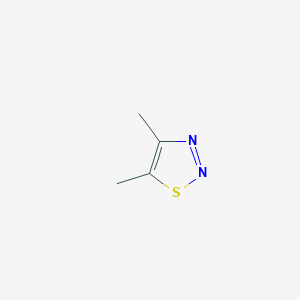
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)

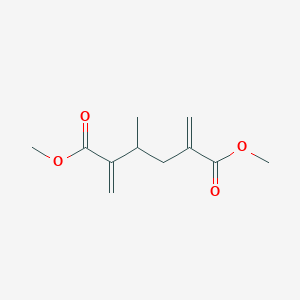
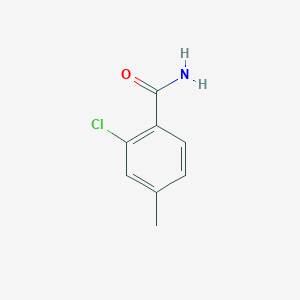
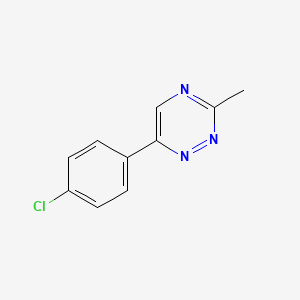

![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
